molecular formula C32H38N4O5 B3322292 (5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate CAS No. 143490-54-4

(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate

Cat. No.: B3322292
CAS No.: 143490-54-4
M. Wt: 558.7 g/mol
InChI Key: HJJHCRZQVMWZSJ-UHFFFAOYSA-N
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Description

The name of the compound suggests that it is a complex organic molecule. The presence of terms like “diethyl”, “hydroxy”, “oxo”, and “diazapentacyclo” indicate the presence of various functional groups and a complex ring structure .


Molecular Structure Analysis

The name suggests a molecule with multiple ring structures (“diazapentacyclo”), functional groups like hydroxy (-OH) and oxo (=O), and complex side chains .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. Reactions would depend on the functional groups present and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact structure of the compound .

Scientific Research Applications

Anticancer Activities and Structural Modification

Norcantharidin (NCTD) and its analogs have been identified for their significant anticancer activities. These compounds, through structural modifications, exhibit potential anticancer activities by acting as protein phosphatase inhibitors, specifically targeting protein phosphatase 1, 2A, 2B, and 5. Despite NCTD's improved activity and reduced toxicity compared to cantharidin, its clinical effects often fall short of current needs, underscoring the importance of exploring more effective analogs. However, NCTD serves as a valuable lead compound in the search for new anticancer agents (Deng & Tang, 2011).

Contributions to D2-like Receptors Potency and Selectivity

Research into arylcycloalkylamines, such as phenyl piperidines and piperazines, has shown that arylalkyl substituents can enhance the potency and selectivity of compounds targeting D2-like receptors. This finding highlights the importance of specific pharmacophoric groups in developing selective and potent agents for psychiatric disorders, suggesting a composite structure's role in receptor selectivity and potency (Sikazwe et al., 2009).

Anxiolytic-like Activity of Piperazine Derivatives

Piperazine derivatives have demonstrated a range of pharmacological properties, including anxiolytic-like, antidepressant, nootropic, antinociceptive activities, and antioxidant capacity. A novel N-cycloalkyl-N-benzoylpiperazine derivative showed significant anxiolytic-like activity in preclinical models without affecting locomotor activity or motor coordination, indicating its potential as a lead structure for developing new anxiolytic drugs (Strub et al., 2016).

Dipeptidyl Peptidase IV Inhibitors and Antidiabetic Drugs

The search for Dipeptidyl Peptidase IV (DPP IV) inhibitors has been vigorous, given the enzyme's role in degrading incretin molecules and its validation as a target for type 2 diabetes mellitus (T2DM) treatment. Various inhibitors, including those based on piperazine structures, have been reported, indicating the ongoing effort to find effective antidiabetic drugs without long-term side effects (Mendieta, Tarragó, & Giralt, 2011).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts in a biological context, such as with a specific enzyme or cell receptor. Without more information, it’s not possible to provide this .

Safety and Hazards

Safety and hazards would depend on the specific compound and its properties. It’s important to refer to Material Safety Data Sheets (MSDS) for specific compounds to understand their hazards .

Future Directions

Future directions could include further study of the compound’s properties, potential uses, and methods of synthesis .

Properties

IUPAC Name

(5,13-diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O5/c1-3-22-23-16-21(41-31(38)35-14-10-20(11-15-35)34-12-6-5-7-13-34)8-9-27(23)33-29-24(22)18-36-28(29)17-26-25(30(36)37)19-40-32(26,39)4-2/h8-9,16-17,20,39H,3-7,10-15,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJHCRZQVMWZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(5,13-Diethyl-5-hydroxy-9-oxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate

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